dBAZ2B vs dBAZ2: 13-Fold Superior BAZ2B Degradation Potency and Isoform Selectivity
dBAZ2B demonstrates approximately 13-fold greater degradation potency for BAZ2B compared to the pan-BAZ2 degrader dBAZ2, while achieving complete selectivity over BAZ2A degradation. In PC3 cells, dBAZ2B induces BAZ2B degradation with a DC50 of 19 nM and a maximum degradation efficacy (Dmax) of ≥97%, with no detectable degradation of BAZ2A [1]. In contrast, dBAZ2 degrades both BAZ2A (DC50 = 180 nM) and BAZ2B (DC50 = 250 nM) with Dmax ≥97% for both isoforms [2]. The quantified difference is a 13.2-fold improvement in BAZ2B degradation potency and isoform-selective degradation versus pan-degradation.
| Evidence Dimension | BAZ2B degradation potency (DC50) and isoform selectivity |
|---|---|
| Target Compound Data | dBAZ2B: BAZ2B DC50 = 19 nM; BAZ2A no degradation; Dmax ≥97% for BAZ2B |
| Comparator Or Baseline | dBAZ2: BAZ2A DC50 = 180 nM; BAZ2B DC50 = 250 nM; Dmax ≥97% for both isoforms |
| Quantified Difference | 13.2-fold improvement in BAZ2B DC50; complete BAZ2A sparing versus pan-degradation |
| Conditions | PC3 prostate cancer cells; degradation measured by Western blot; data from same primary publication |
Why This Matters
For experiments requiring selective interrogation of BAZ2B function without confounding effects from BAZ2A depletion, dBAZ2B is the only tool that provides isoform-selective degradation at sub-20 nM potency.
- [1] Palaferri L, Cheng-Sánchez I, Gosselé K, Zielinska D, Nevado C. Discovery of First-in-Class BAZ2A/B and BAZ2B-Selective Degraders. ACS Medicinal Chemistry Letters. 2025. View Source
- [2] Palaferri L, Cheng-Sánchez I, Gosselé K, Zielinska D, Nevado C. Discovery of First-in-Class BAZ2A/B and BAZ2B-Selective Degraders. ACS Medicinal Chemistry Letters. 2025. View Source
